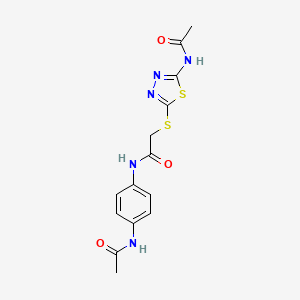

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with an acetamido group at position 5 and a thioether linkage to an N-(4-acetamidophenyl)acetamide moiety. Its structure integrates dual acetamide groups, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula |

C14H15N5O3S2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C14H15N5O3S2/c1-8(20)15-10-3-5-11(6-4-10)17-12(22)7-23-14-19-18-13(24-14)16-9(2)21/h3-6H,7H2,1-2H3,(H,15,20)(H,17,22)(H,16,18,21) |

InChI Key |

CRTARXOUOFIRMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Core Thiadiazole Intermediate Synthesis

The 5-acetamido-1,3,4-thiadiazole-2-thiol moiety is a critical precursor. Its preparation typically follows a cyclocondensation reaction between thiosemicarbazide derivatives and carbon disulfide under alkaline conditions. For example:

- Step 1 : 4-Acetamidophenyl thiosemicarbazide is treated with carbon disulfide in ethanol containing potassium hydroxide (KOH) at 60–70°C for 4–6 hours.

- Step 2 : Acidification with hydrochloric acid (HCl) precipitates 5-acetamido-1,3,4-thiadiazole-2-thiol .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Characterization | IR: 2550 cm⁻¹ (S–H stretch) |

N-(4-Acetamidophenyl)Acetamide Chloride Preparation

The electrophilic partner, 2-chloro-N-(4-acetamidophenyl)acetamide , is synthesized via chloroacetylation of 4-aminoacetophenone:

- Step 1 : 4-Aminoacetophenone is reacted with chloroacetyl chloride in dry dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base.

- Step 2 : The crude product is purified via recrystallization from ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–82% | |

| Melting Point | 174–176°C |

Thioether Bond Formation

The final step involves nucleophilic substitution between the thiol and chloroacetamide intermediates. This reaction is typically conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate (K₂CO₃):

- Procedure :

- 5-Acetamido-1,3,4-thiadiazole-2-thiol (1 eq) and 2-chloro-N-(4-acetamidophenyl)acetamide (1.2 eq) are dissolved in anhydrous DMF.

- K₂CO₃ (2 eq) is added, and the mixture is stirred at 50–60°C for 8–12 hours.

- The product is isolated via vacuum filtration and purified by column chromatography (ethyl acetate/hexane).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–74% | |

| Purity (HPLC) | ≥98% |

Optimization Strategies

Solvent and Base Selection

Reaction efficiency depends on solvent polarity and base strength:

Temperature and Time

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield thiols or amines, depending on the reagents used.

Substitution: The acetamido groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Anticancer Applications

- Mechanism of Action : Compounds containing thiadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis. Research indicates that they can activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death in cancer cells .

- In Vitro Studies : Several studies have demonstrated that derivatives of thiadiazole compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide have shown promising results against breast cancer cell lines, indicating their potential as anticancer agents .

-

Case Studies :

- A study reported that certain thiadiazole derivatives displayed strong cytotoxic effects against human breast adenocarcinoma (MCF7) cells, with some compounds achieving over 80% growth inhibition .

- Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential .

Antimicrobial Applications

- Broad Spectrum Activity : Thiadiazole derivatives have been extensively studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The unique structure of This compound may enhance its effectiveness against resistant strains .

- Research Findings : In vitro evaluations have shown that several derivatives exhibit significant antimicrobial activity. For example, certain thiadiazole compounds were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

Synthesis and Derivative Development

The synthesis of This compound typically involves multi-step processes that can be optimized for yield and purity. The ability to modify the substituents on the thiadiazole ring allows for the development of new derivatives with potentially enhanced biological activities.

Synthetic Routes

| Step | Description |

|---|---|

| 1 | Formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives. |

| 2 | Introduction of acetamido groups via acylation reactions. |

| 3 | Final purification through crystallization or chromatography techniques. |

Mechanism of Action

The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison

Key Observations :

Physical and Spectral Properties

Table 2: Physical Properties

Key Observations :

- High melting points (260–270°C) in analogs like 4g () suggest strong intermolecular interactions (e.g., hydrogen bonding) due to ureido or acetamido groups. The target compound likely shares similar thermal stability .

- IR spectra consistently show C=O stretches near 1650 cm⁻¹, confirming acetamide/ureido functionality .

Key Observations :

- Analogs with nitro or chloro substituents () demonstrate potent Akt inhibition, suggesting the target compound’s acetamido groups could modulate similar pathways .

- Antimicrobial activity in and correlates with thiadiazole-thioacetamide scaffolds, though substituents like fluorophenyl () may enhance selectivity .

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-acetamidophenyl)acetamide is a synthetic compound belonging to the thiadiazole class. Its unique structural features suggest potential for diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 366.39 g/mol. The compound features a thiadiazole ring and acetamido groups that enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Thiadiazole derivatives have been shown to exhibit enzyme inhibition properties, potentially affecting pathways involved in cancer cell proliferation and antimicrobial resistance. The mechanism may involve:

- Enzyme Inhibition : Binding to active sites of enzymes crucial for cellular processes.

- DNA Interaction : Interfering with DNA replication or repair mechanisms.

Biological Activity Overview

Research indicates that compounds within the thiadiazole family, including this compound, exhibit significant biological activities. Notably, these compounds have been investigated for their anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that related thiadiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways such as the Akt pathway. The potential anticancer efficacy of this compound is supported by molecular docking studies indicating effective binding interactions with proteins involved in tumor progression.

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The structural characteristics of this compound suggest potential efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

A comparison with similar thiadiazole derivatives highlights the unique properties and biological activities associated with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Contains a nitrophenyl group | Induces apoptosis in glioma cells |

| N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Benzothiazole moiety | Anticancer activity via Akt inhibition |

| 5-acetamido-1,3,4-thiadiazole derivatives | Variations in substituents on the thiadiazole ring | Broad spectrum of biological activities including antimicrobial effects |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of thiadiazole derivatives:

- Anticancer Studies : A study published in Molecules demonstrated that thiadiazole derivatives can effectively induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

- Antimicrobial Efficacy : Research indicated that certain thiadiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria .

- Molecular Docking Studies : Computational studies revealed that this compound forms stable complexes with target proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.